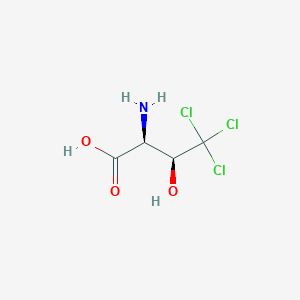
4,4,4-Trichloro-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trichloro-L-threonine is a chemical compound characterized by the presence of three chlorine atoms attached to the threonine molecule. Threonine is an essential amino acid, and the addition of chlorine atoms significantly alters its chemical properties and potential applications. This compound is of interest in various fields, including organic chemistry, biochemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trichloro-L-threonine typically involves the reaction of threonine with chlorinating agents. One common method is the reaction of threonine with thionyl chloride (SOCl₂) under controlled conditions. This reaction results in the substitution of hydrogen atoms with chlorine atoms, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trichloro-L-threonine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, reverting to simpler threonine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce oxo compounds .
Scientific Research Applications
4,4,4-Trichloro-L-threonine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various chlorinated organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trichloro-L-threonine involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
4,4,4-Trichlorobutanoic Acid: Similar in structure but with different functional groups.
2-Amino-4,4,4-trichlorobutanoic Acid: Another chlorinated amino acid with distinct properties.
Trichloromethyl-β-diketones: Compounds with similar chlorination but different core structures.
Uniqueness: 4,4,4-Trichloro-L-threonine is unique due to its specific arrangement of chlorine atoms on the threonine backbone.
Properties
CAS No. |
57738-15-5 |
|---|---|
Molecular Formula |
C4H6Cl3NO3 |
Molecular Weight |
222.45 g/mol |
IUPAC Name |
(2S,3S)-2-amino-4,4,4-trichloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H6Cl3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2-/m0/s1 |
InChI Key |
RXNOQOFFPUDSNH-LWMBPPNESA-N |
Isomeric SMILES |
[C@H]([C@@H](C(Cl)(Cl)Cl)O)(C(=O)O)N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole, 2-[(trifluoromethyl)thio]-](/img/structure/B14525749.png)
![N-[(1E)-2,2-Dichloroethylidene]acetamide](/img/structure/B14525754.png)
![Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride](/img/structure/B14525762.png)
![Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride](/img/structure/B14525763.png)
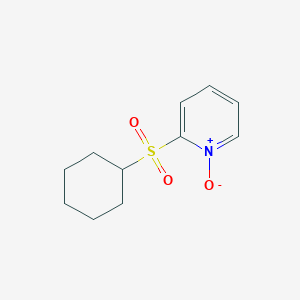
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one](/img/structure/B14525798.png)
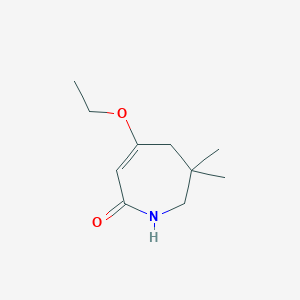
![2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14525806.png)
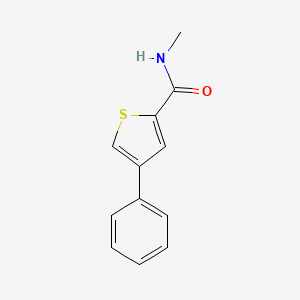
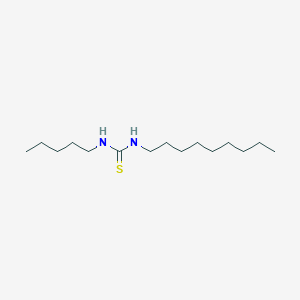
![2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione](/img/structure/B14525829.png)
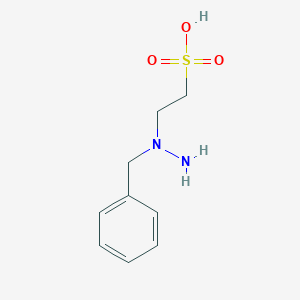
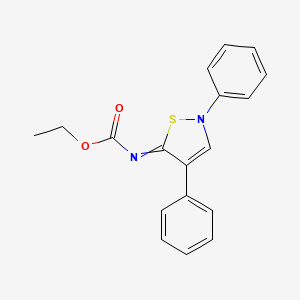
![5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14525839.png)
